N,N-Bis(hydroxymethyl)docosanamide

Description

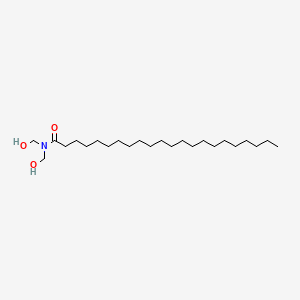

N,N-Bis(hydroxymethyl)docosanamide (CAS No. 94133-93-4) is a long-chain fatty acid amide derivative with the molecular formula C24H49NO3 and a molecular weight of 399.65 g/mol . Structurally, it features a docosanamide backbone (22-carbon chain) substituted with two hydroxymethyl (-CH2OH) groups on the nitrogen atom. This compound is categorized as a non-ionic surfactant and is primarily utilized in cosmetic formulations for its emulsifying and conditioning properties . Its amphiphilic nature enables it to reduce surface tension, making it effective in personal care products like shampoos and moisturizers.

Key physicochemical properties include:

Properties

CAS No. |

94133-93-4 |

|---|---|

Molecular Formula |

C24H49NO3 |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

N,N-bis(hydroxymethyl)docosanamide |

InChI |

InChI=1S/C24H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(28)25(22-26)23-27/h26-27H,2-23H2,1H3 |

InChI Key |

ZTEZOZYPRLUDGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(hydroxymethyl)docosanamide typically involves the reaction of docosanamide with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydroxymethylation to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(hydroxymethyl)docosanamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of docosanoic acid derivatives.

Reduction: Formation of N,N-bis(hydroxymethyl)docosanamine.

Substitution: Formation of substituted docosanamide derivatives.

Scientific Research Applications

N,N-Bis(hydroxymethyl)docosanamide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(hydroxymethyl)docosanamide involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrophobic chain of docosanamide allows it to integrate into lipid bilayers, affecting membrane properties and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N,N-Bis(hydroxymethyl)docosanamide and are widely used in industrial and cosmetic applications:

N,N-Bis(2-hydroxyethyl)docosanamide (Behenamide DEA)

- CAS No.: 70496-39-8

- Molecular Formula: C26H53NO3

- Molecular Weight : 427.70 g/mol .

- Key Differences: Contains two ethanolamine-derived hydroxyethyl groups (-CH2CH2OH) instead of hydroxymethyl groups. Higher molecular weight and enhanced surfactant properties compared to the hydroxymethyl variant.

- Applications : Used in shampoos and detergents for foam stabilization .

N-(2-Hydroxyethyl)docosanamide (Behenamide MEA)

- CAS No.: 94109-05-4

- Molecular Formula: C24H49NO2

- Molecular Weight : 383.65 g/mol .

- Key Differences :

- Substituted with a single hydroxyethyl group, reducing its hydrophilicity.

- Lower viscosity compared to bis-substituted analogs.

- Applications : Functions as a thickener and emollient in creams and lotions .

Oleamide DEA

- CAS No.: 93-83-4

- Molecular Formula: C22H43NO3

- Molecular Weight : 369.6 g/mol .

- Key Differences: Features an unsaturated oleic acid chain (18 carbons with a double bond), enhancing solubility in oils. Classified as a UVCB substance (Unknown or Variable Composition, Complex Reaction Products).

- Applications : Industrial degreaser and lubricant additive .

Comparative Data Table

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 94133-93-4 | C24H49NO3 | 399.65 | Two -CH2OH | Cosmetic emulsifier |

| N,N-Bis(2-hydroxyethyl)docosanamide | 70496-39-8 | C26H53NO3 | 427.70 | Two -CH2CH2OH | Foam stabilizer |

| N-(2-Hydroxyethyl)docosanamide | 94109-05-4 | C24H49NO2 | 383.65 | One -CH2CH2OH | Skin conditioner |

| Oleamide DEA | 93-83-4 | C22H43NO3 | 369.60 | Unsaturated C18 chain | Industrial lubricant |

Biological Activity

N,N-Bis(hydroxymethyl)docosanamide is a fatty acid amide that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid structure, which contributes to its amphiphilic nature. This property enhances its interaction with biological membranes, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in lipid metabolism and signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 10 |

These results suggest its potential use in formulations aimed at combating bacterial infections.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In a controlled study using RAW264.7 macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). The results are summarized below:

| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1500 | 800 |

| This compound (100 μM) | 600 | 300 |

This reduction indicates a potential application in managing inflammatory conditions.

3. Neuroprotective Effects

Preliminary studies have suggested that this compound may have neuroprotective effects. In models of neurodegeneration, it was observed to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to oxidative stress.

Case Study 1: Skin Irritation and Healing

A clinical trial assessed the topical application of this compound in patients with skin irritations. The results indicated significant improvement in healing time and reduction in inflammation compared to a control group receiving a placebo.

Case Study 2: Wound Healing

In another study involving diabetic rats, the application of this compound accelerated wound healing compared to untreated controls. Histological examination revealed increased collagen deposition and angiogenesis at the wound site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.